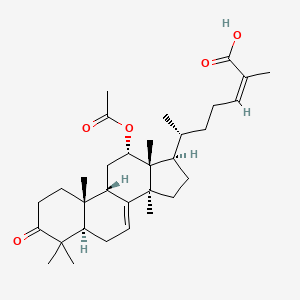
KadcoccinoneL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KadcoccinoneL is a synthetic chemical compound known for its unique properties and potential applications in various scientific fields. It has garnered attention due to its stability and reactivity, making it a valuable subject of study in chemistry, biology, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: KadcoccinoneL can be synthesized through a multi-step process involving the condensation of specific precursor molecules under controlled conditions. The synthesis typically involves:
Step 1: Preparation of the precursor molecules through a series of reactions, including halogenation and nitration.
Step 2: Condensation of the precursors in the presence of a catalyst, such as palladium on carbon, under an inert atmosphere.
Step 3: Purification of the final product using recrystallization or chromatography techniques.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: KadcoccinoneL undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents like potassium permanganate, this compound can be oxidized to form corresponding oxides.
Reduction: Using reducing agents such as lithium aluminum hydride, this compound can be reduced to its corresponding alcohols.
Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
KadcoccinoneL has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential as a biochemical probe in cellular studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of KadcoccinoneL involves its interaction with specific molecular targets, such as enzymes and receptors. It exerts its effects by binding to these targets and modulating their activity. The pathways involved include:
Enzyme Inhibition: this compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It can act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Comparación Con Compuestos Similares
KadcoccinoneL is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include:
Compound A: Known for its high reactivity but lower stability compared to this compound.
Compound B: Exhibits similar stability but different reactivity patterns, making it suitable for different applications.
Compound C: Shares some structural similarities but has distinct functional groups that alter its chemical behavior.
Propiedades
Fórmula molecular |
C32H48O5 |
|---|---|
Peso molecular |
512.7 g/mol |
Nombre IUPAC |
(Z,6R)-6-[(5R,9S,10R,12S,13R,14S,17R)-12-acetyloxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C32H48O5/c1-19(10-9-11-20(2)28(35)36)22-14-17-31(7)23-12-13-25-29(4,5)26(34)15-16-30(25,6)24(23)18-27(32(22,31)8)37-21(3)33/h11-12,19,22,24-25,27H,9-10,13-18H2,1-8H3,(H,35,36)/b20-11-/t19-,22-,24-,25+,27+,30-,31+,32+/m1/s1 |
Clave InChI |
BPSWDISTBJHHAB-BZPINREESA-N |
SMILES isomérico |
C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1([C@H](C[C@@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)OC(=O)C)C)C |
SMILES canónico |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(C(CC3C2=CCC4C3(CCC(=O)C4(C)C)C)OC(=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


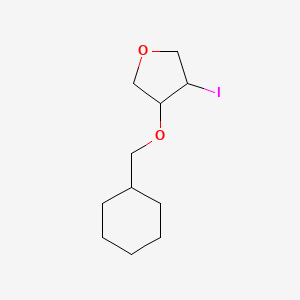
![3-[(Azetidin-1-yl)methyl]benzoic acid](/img/structure/B13066898.png)
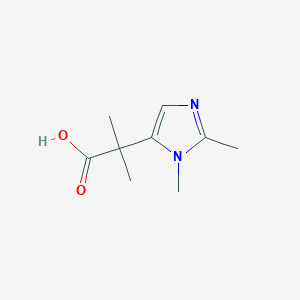
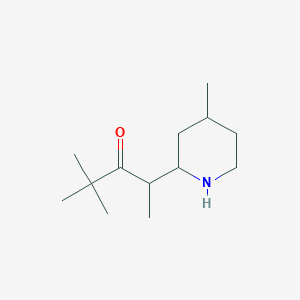
![8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13066931.png)
![2-Butyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13066932.png)
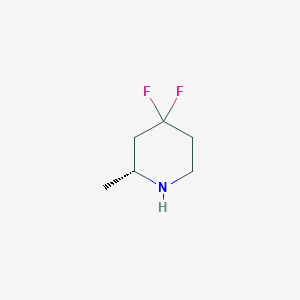

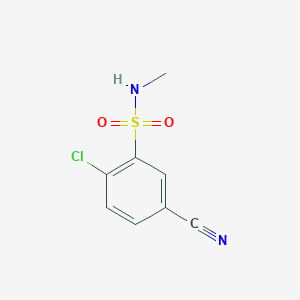
![1-[2-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one hydrochloride](/img/structure/B13066958.png)
![tert-Butyl11-fluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13066961.png)
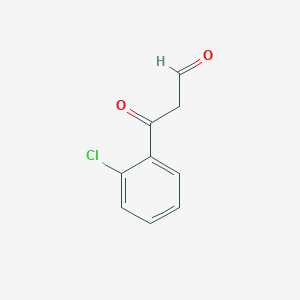
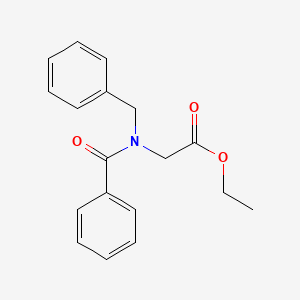
![Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13066969.png)
